molecular formula C22H18FN3S2 B2608829 2-(4-Fluorophenyl)-4-methyl-5-(6-((2-methylbenzyl)thio)pyridazin-3-yl)thiazole CAS No. 923244-91-1

2-(4-Fluorophenyl)-4-methyl-5-(6-((2-methylbenzyl)thio)pyridazin-3-yl)thiazole

Cat. No. B2608829
M. Wt: 407.53
InChI Key: FKNGSSVSACMHKH-UHFFFAOYSA-N
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Description

The compound “2-(4-Fluorophenyl)-4-methyl-5-(6-((2-methylbenzyl)thio)pyridazin-3-yl)thiazole” is a complex organic molecule. It contains several functional groups, including a fluorophenyl group, a methyl group, a thiazole ring, and a pyridazine ring1. However, specific details about its use or function are not readily available.



Synthesis Analysis

Unfortunately, I couldn’t find any specific information on the synthesis of this compound.



Molecular Structure Analysis

The molecular structure analysis of this compound is not available in the sources I have access to.



Chemical Reactions Analysis

I couldn’t find any specific information on the chemical reactions involving this compound.



Physical And Chemical Properties Analysis

The molecular formula of this compound is C17H17N3S2 and the molecular weight is 327.461. However, other physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the sources I have access to.


Scientific Research Applications

Synthesis and Anti-Inflammatory Activity

  • A study by (Khalifa & Abdelbaky, 2008) described the synthesis of new imidazolyl acetic acid derivatives, including a compound with a similar structure to the chemical . These compounds showed significant anti-inflammatory activity and analgesic effects in animal models.

Antitumor Properties

  • Research by (Hutchinson et al., 2001) highlighted the synthesis and in vitro biological properties of fluorinated benzothiazoles. These compounds demonstrated potent cytotoxicity in various human cancer cell lines, suggesting potential antitumor applications.

Pharmacological Evaluation for Anti-inflammatory and Antinociceptive Activity

  • A study conducted by (Alam et al., 2010) synthesized and evaluated thiazolo pyrimidine derivatives for anti-inflammatory and antinociceptive activities. These compounds showed significant activity in relevant assays, indicating their potential for treating pain and inflammation.

Preclinical Evaluation of Antitumor Activity

  • (Bradshaw et al., 2002) discussed the preclinical evaluation of amino acid prodrugs of novel antitumor benzothiazoles. These compounds showed promising antitumor properties in vitro and in vivo, demonstrating their potential as cancer therapeutic agents.

Anti-Lung Cancer Activity

  • A study by (Hammam et al., 2005) described the synthesis of novel fluoro-substituted benzo[b]pyran compounds with significant anti-lung cancer activity. These compounds were effective against human cancer cell lines at low concentrations.

Spectroscopic and Crystal Structure Analysis

  • Research by (Banu et al., 2013) focused on the synthesis and analysis of imidazo[2,1-b][1,3,4]thiadiazole derivatives, including structural determination through spectroscopic methods and X-ray crystallography. This study provides insights into the molecular structure of similar thiazole compounds.

Safety And Hazards

I couldn’t find any specific information on the safety and hazards associated with this compound.


Future Directions

Unfortunately, I couldn’t find any information on the future directions or potential applications of this compound.


properties

IUPAC Name

2-(4-fluorophenyl)-4-methyl-5-[6-[(2-methylphenyl)methylsulfanyl]pyridazin-3-yl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN3S2/c1-14-5-3-4-6-17(14)13-27-20-12-11-19(25-26-20)21-15(2)24-22(28-21)16-7-9-18(23)10-8-16/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKNGSSVSACMHKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSC2=NN=C(C=C2)C3=C(N=C(S3)C4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Fluorophenyl)-4-methyl-5-(6-((2-methylbenzyl)thio)pyridazin-3-yl)thiazole

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